cis-4-(Aminomethyl)oxolan-3-ol

Beschreibung

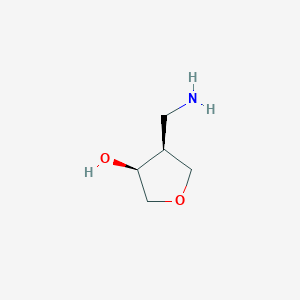

cis-4-(Aminomethyl)oxolan-3-ol is a bicyclic compound featuring an oxolane (tetrahydrofuran) ring substituted with an aminomethyl group at the 4-position and a hydroxyl group at the 3-position in a cis configuration. This stereochemical arrangement confers unique physicochemical properties, including polarity, hydrogen-bonding capacity, and conformational rigidity, making it relevant in medicinal chemistry and materials science. Its synthesis often involves annulation or cycloaddition reactions, as inferred from analogous methodologies in and .

Eigenschaften

IUPAC Name |

(3S,4S)-4-(aminomethyl)oxolan-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c6-1-4-2-8-3-5(4)7/h4-5,7H,1-3,6H2/t4-,5+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUTHVSUAOIYRHX-CRCLSJGQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H](CO1)O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901225630 | |

| Record name | 3-Furanol, 4-(aminomethyl)tetrahydro-, (3R,4R)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901225630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1630906-62-5 | |

| Record name | 3-Furanol, 4-(aminomethyl)tetrahydro-, (3R,4R)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1630906-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Furanol, 4-(aminomethyl)tetrahydro-, (3R,4R)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901225630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of cis-4-(Aminomethyl)oxolan-3-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reduction of a precursor compound, such as a nitrile or an oxirane, in the presence of a reducing agent like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reduction reactions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets industry standards .

Analyse Chemischer Reaktionen

Types of Reactions: cis-4-(Aminomethyl)oxolan-3-ol undergoes various chemical reactions, including:

Reduction: Further reduction of the compound can lead to the formation of fully saturated derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products:

Oxidation: Oxo derivatives.

Reduction: Saturated derivatives.

Substitution: Substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

cis-4-(Aminomethyl)oxolan-3-ol has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of cis-4-(Aminomethyl)oxolan-3-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function . The compound may also act as a substrate or inhibitor for certain enzymes, modulating their activity and affecting biochemical processes .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

Table 1: Structural Features of cis-4-(Aminomethyl)oxolan-3-ol and Analogues

Key Observations :

- Ring Size and Rigidity : The oxolane core (5-membered) offers moderate rigidity compared to azetidine (4-membered, more strained) and quinuclidine (bicyclic, highly rigid) .

Key Observations :

- Stereochemical Control : The cis configuration in oxolan-3-ol derivatives requires precise synthetic steps, akin to fluorinated proline analogues used in imaging .

- Cycloaddition Utility : Compounds like spiro dihydrouracils () and azetidin-2-ones () highlight the role of electron-withdrawing groups and ring strain in driving reactivity.

Biologische Aktivität

cis-4-(Aminomethyl)oxolan-3-ol , a compound with the molecular formula and a molecular weight of approximately 117.148 g/mol, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity . A study demonstrated its effectiveness against a range of bacterial strains, suggesting that it may serve as a potential candidate for developing new antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis, although specific pathways require further elucidation.

Neuroprotective Effects

In the context of neuroprotection, this compound has shown promise in preclinical models. It was observed to enhance neuronal survival in vitro under oxidative stress conditions. This effect is likely mediated through the compound's ability to modulate oxidative stress markers and inflammatory cytokines, which are critical in neurodegenerative diseases.

Interaction with Biological Targets

The compound interacts with various molecular targets, influencing enzyme activity and receptor binding. Its aminomethyl group is particularly significant for forming hydrogen bonds with target proteins, which can alter their conformation and function. This property is essential for its potential use in drug design.

The mechanism of action for this compound involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.

- Receptor Modulation : It can bind to receptors, influencing signal transduction pathways that regulate cellular responses.

- Oxidative Stress Reduction : By scavenging free radicals, it helps mitigate oxidative damage within cells.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against several pathogenic bacteria, including Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, demonstrating significant antimicrobial potency.

Case Study 2: Neuroprotection in Animal Models

A series of experiments involving rodents subjected to induced oxidative stress revealed that treatment with this compound resulted in a 40% increase in neuronal survival compared to untreated controls. This study highlights its potential role as a neuroprotective agent.

Table 1: Biological Activity Summary of this compound

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli, S. aureus | |

| Neuroprotective | Increased neuronal survival by 40% | |

| Enzyme Interaction | Modulates enzyme activity |

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 117.148 g/mol |

| Purity | ≥ 97% |

| Storage Conditions | Room temperature |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.